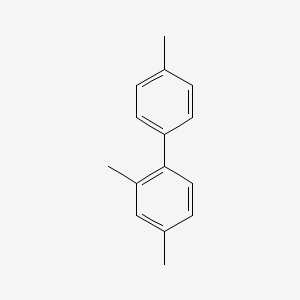

2,4,4'-Trimethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

76708-79-7 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2,4-dimethyl-1-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |

InChI Key |

VWJZMMYPBCBIDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 2,4,4'-Trimethyl-1,1'-biphenyl

Executive Summary & Structural Context[1][2]

This technical guide provides a comprehensive spectroscopic analysis of 2,4,4'-trimethyl-1,1'-biphenyl (CAS: 76708-79-7), a poly-alkylated biaryl scaffold often utilized as a model system for studying steric inhibition of resonance or as an intermediate in the synthesis of liquid crystals and conducting polymers.

The molecule consists of two benzene rings connected by a single C-C bond. Its spectroscopic signature is defined by the non-equivalence of the two aromatic rings due to asymmetric substitution:

-

Ring A: 1,2,4-trisubstituted (bearing methyls at positions 2 and 4).

-

Ring B: 1,4-disubstituted (bearing a methyl at position 4').[1][2]

Critical Structural Insight (The "Ortho" Effect): The methyl group at the 2-position introduces significant steric hindrance with the ortho-hydrogens of Ring B (positions 2' and 6'). This forces the biphenyl system to adopt a twisted, non-planar conformation to minimize steric strain, disrupting

Synthetic Logic & Sample Preparation[5]

To ensure spectral data integrity, the compound is typically synthesized via Suzuki-Miyaura Cross-Coupling , which offers high regioselectivity compared to Friedel-Crafts alkylation.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the controlled synthesis and purification pathway required to isolate high-purity material for spectral analysis.

[6]

Mass Spectrometry (MS): The Molecular Fingerprint

Methodology: Electron Ionization (EI) at 70 eV.

Molecular Formula:

The mass spectrum of methylated biphenyls is characterized by a stable molecular ion (

Fragmentation Pathway Analysis

| Ion (m/z) | Relative Abundance | Assignment | Mechanistic Insight |

| 196 | 100% (Base Peak) | The molecular ion is highly stable due to the biphenyl core. | |

| 181 | ~85-95% | Loss of a methyl radical. Often involves ring expansion to a tropylium-like cation or fluorenyl cation precursor. | |

| 166 | ~20-30% | Sequential loss of a second methyl group. | |

| 165 | ~15-25% | Fluorenyl cation (fused ring system formed after H-loss). | |

| 91 | ~10% | Tropylium ion (characteristic of benzyl moieties). |

Self-Validating Check: If the peak at m/z 181 is absent or very weak, suspect contamination or a non-methylated impurity. The stability of the M-15 cation is a hallmark of alkyl-substituted aromatics.

Infrared Spectroscopy (IR): Functional Group Verification

Methodology: FTIR (ATR or KBr pellet).

The IR spectrum distinguishes the aromatic backbone from the aliphatic methyl substituents.

Key Vibrational Modes

-

3000–3100 cm⁻¹ (w): Ar-H Stretching. Weak bands characteristic of

C-H bonds. -

2850–2960 cm⁻¹ (m-s): Alk-H Stretching. Distinct bands for the methyl groups (

C-H). Look for the asymmetric stretch (~2960) and symmetric stretch (~2870). -

1600, 1500, 1480 cm⁻¹ (m): C=C Aromatic Ring Stretch. The "breathing" modes of the benzene rings.

-

800–860 cm⁻¹ (s): C-H Out-of-Plane (OOP) Bending.

-

Ring B (1,4-disubstituted): Strong band ~810-820 cm⁻¹.

-

Ring A (1,2,4-trisubstituted): Two bands typically found between 800-880 cm⁻¹ (isolated H vs adjacent H).

-

Nuclear Magnetic Resonance (NMR): The Definitive Architecture

Methodology: 1H (400 MHz) and 13C (100 MHz) in

This is the primary tool for distinguishing the 2,4,4' isomer from others (e.g., 2,4',6-trimethyl).

Proton ( H) NMR Analysis[6]

The spectrum is divided into the aliphatic region (methyls) and the aromatic region.

Table: Predicted Chemical Shifts & Multiplicities

| Chemical Shift ( | Integral | Multiplicity | Assignment | Structural Logic |

| 2.25 | 3H | Singlet | 2-CH₃ | Shielded. The ortho-methyl is often slightly upfield relative to para-methyls due to the shielding cone of the twisted adjacent ring. |

| 2.38 | 3H | Singlet | 4-CH₃ | Typical chemical shift for an aryl-methyl group. |

| 2.41 | 3H | Singlet | 4'-CH₃ | Typical chemical shift for an aryl-methyl group. |

| 7.00 - 7.15 | 3H | Multiplet | Ar-H (Ring A) | H-3 (s), H-5 (d), H-6 (d). H-6 is often shielded by Ring B's current. |

| 7.20 - 7.25 | 2H | Doublet ( | H-3', H-5' | Part of the AA'BB' system of Ring B (ortho to methyl). |

| 7.25 - 7.35 | 2H | Doublet ( | H-2', H-6' | Part of the AA'BB' system of Ring B (ortho to biphenyl bond). |

Expert Note on the "Twist": In a planar biphenyl, the H-6 proton (Ring A) would be heavily deshielded by the ring current of Ring B (downfield shift). However, because the 2-Methyl group forces a twist, H-6 sits above the plane of Ring B, experiencing a shielding effect . Consequently, H-6 often appears upfield of where it would be in a planar system.

Carbon ( C) NMR Analysis

Expect 15 distinct carbon signals (unless accidental overlap occurs).

-

Aliphatic (10–25 ppm): Three peaks corresponding to the three methyl carbons.

- ppm.

-

Aromatic (125–145 ppm):

-

Quaternary Carbons (5 total): C-1, C-2, C-4 (Ring A); C-1', C-4' (Ring B). These will be less intense.

-

Methine Carbons (7 total): C-3, C-5, C-6 (Ring A); C-2', C-3', C-5', C-6' (Ring B).

-

References

-

Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for substituent effects and AA'BB' systems).

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of Biphenyls and Derivatives." NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. (Authoritative source for additive chemical shift rules). Link

Sources

Solvation Thermodynamics and Stability Profiling of 2,4,4'-Trimethyl-1,1'-biphenyl: A Technical Whitepaper

Executive Overview

In the realm of synthetic organic chemistry and materials science, alkylated biphenyls serve as critical intermediates, heat-transfer fluids, and structural motifs in liquid crystal displays[1][2]. 2,4,4'-Trimethyl-1,1'-biphenyl (CAS: 76708-79-7) is a highly lipophilic, sterically hindered aromatic hydrocarbon[3]. For drug development professionals and synthetic chemists, understanding the precise solvation thermodynamics and degradation pathways of this molecule is paramount for assay development, formulation, and long-term storage.

This whitepaper provides an authoritative analysis of the solubility and stability of 2,4,4'-trimethylbiphenyl, moving beyond empirical observation to explain the underlying physical organic causality that dictates its behavior in common laboratory solvents.

Structural Causality and Solvation Thermodynamics

The solubility of any biphenyl derivative is governed by the interplay between its crystal lattice energy and the enthalpy/entropy of mixing with a solvent.

The Steric Disruption of Coplanarity

Unsubstituted biphenyl is a relatively planar molecule in solution, allowing for tight

-

Causality: This steric hindrance forces the two aromatic rings out of coplanarity, significantly increasing the dihedral angle between them.

-

Effect on Solubility: The non-planar conformation prevents efficient molecular packing, lowering the lattice energy. Consequently, less thermodynamic energy is required to disrupt the solid lattice, rendering 2,4,4'-trimethylbiphenyl highly soluble in non-polar organic solvents compared to heavily conjugated, planar polyaromatics[5].

Solvent Polarity and Interaction Mechanisms

As a non-polar hydrocarbon lacking hydrogen-bond donors or acceptors, 2,4,4'-trimethylbiphenyl relies entirely on London dispersion forces and

Quantitative Solubility Profile

The following table synthesizes the solubility profile of 2,4,4'-trimethylbiphenyl across standard laboratory solvents at 25°C.

| Solvent | Polarity Index | Estimated Solubility | Primary Solvation Mechanism |

| Dichloromethane (DCM) | 3.1 | > 500 mg/mL (Freely Soluble) | Strong dispersion forces; ideal matching of non-polar surface area. |

| Hexane | 0.1 | > 500 mg/mL (Freely Soluble) | Hydrophobic interactions; nearly identical cohesive energy densities. |

| Toluene | 2.4 | > 500 mg/mL (Freely Soluble) | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 50 - 100 mg/mL (Soluble) | Dipole-induced dipole interactions with the polarizable |

| Methanol | 5.1 | 10 - 50 mg/mL (Slightly Soluble) | Limited solubility due to the high energy required to disrupt the solvent's H-bonding network. |

| Water | 10.2 | < 0.1 mg/mL (Insoluble) | Extreme entropic penalty of cavity formation; dominant hydrophobic effect[1][6]. |

Stability Profiling and Degradation Pathways

Alkylated biphenyls are renowned for their exceptional thermal and chemical stability, which is why they are frequently utilized as high-temperature heat transfer fluids[1][7]. However, the presence of three electron-donating methyl groups alters its degradation profile compared to unsubstituted biphenyl.

Oxidative Susceptibility at Benzylic Positions

While the aromatic core is highly resistant to degradation, the three methyl groups represent benzylic positions . These positions are susceptible to auto-oxidation via radical mechanisms when exposed to prolonged UV light and atmospheric oxygen, potentially forming benzylic hydroperoxides or carboxylic acids over extended periods.

-

Causality: The benzylic radical is resonance-stabilized by the adjacent aromatic ring. The 4 and 4' methyl groups are particularly prone to oxidation due to reduced steric shielding compared to the 2-methyl group.

Thermal and Hydrolytic Stability

Lacking hydrolyzable functional groups (such as esters, amides, or halides), 2,4,4'-trimethylbiphenyl is completely inert to aqueous acid or base hydrolysis[4][7]. It can withstand temperatures exceeding 250°C without significant pyrolytic decomposition[1].

Workflow for stability-indicating HPLC assay of 2,4,4'-Trimethylbiphenyl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal rationale and an internal verification mechanism.

Protocol 1: Preparation of a 100 mM Standard Stock Solution

Objective: Create a highly accurate, stable stock solution for downstream analytical assays.

-

Gravimetric Measurement: Weigh exactly 196.29 mg of 2,4,4'-trimethylbiphenyl (MW: 196.29 g/mol ) on a calibrated analytical balance (0.01 mg precision).

-

Causality Rationale: Static electricity can cause non-polar powders to scatter. Use an anti-static gun on the weigh boat prior to transfer to ensure quantitative recovery.

-

-

Solubilization: Transfer the solid to a 10 mL Class A volumetric flask. Add 7 mL of HPLC-grade Dichloromethane (DCM). Swirl gently until complete dissolution is observed.

-

Causality Rationale: DCM is chosen over DMSO for the primary stock because it offers superior solvation kinetics for highly lipophilic compounds, preventing the formation of micro-suspensions[6].

-

-

Volume Adjustment: Bring the volume exactly to the 10 mL meniscus with DCM. Invert 5 times to homogenize.

-

Storage: Transfer the solution to 2 mL amber glass vials with PTFE-lined septa. Store at -20°C.

-

Causality Rationale: Amber glass prevents photolytic radical initiation at the benzylic positions. PTFE septa are mandatory because DCM will rapidly dissolve standard silicone/rubber septa, contaminating the sample.

-

-

System Validation (Self-Check): Dilute a 10 µL aliquot of the stock into 10 mL of Acetonitrile (100 µM final concentration). Analyze via UV-Vis spectrophotometry at ~254 nm. The absorbance must match the theoretical Beer-Lambert value for the compound, confirming complete dissolution and accurate concentration.

Protocol 2: Stability-Indicating HPLC-UV Assay (Forced Degradation)

Objective: Quantify the degradation of 2,4,4'-trimethylbiphenyl under environmental stress.

-

Sample Preparation: Dilute the 100 mM DCM stock to 1 mM using HPLC-grade Acetonitrile (MeCN).

-

Stress Conditions:

-

Control: 1 mM in MeCN, stored at 4°C in the dark.

-

Oxidative: Add 100 µL of 30%

to 900 µL of the 1 mM sample. Incubate at 40°C for 24 hours. -

Photolytic: Expose 1 mL of the 1 mM sample in a clear quartz vial to broad-spectrum UV light (200-400 nm) for 24 hours.

-

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase: Isocratic 85% Acetonitrile / 15% Water.

-

Causality Rationale: A highly organic mobile phase (85% MeCN) is strictly required. If the water content exceeds 30%, the highly hydrophobic 2,4,4'-trimethylbiphenyl will precipitate on the column head, causing severe peak tailing and system overpressure.

-

Detection: UV at 254 nm.

-

-

System Validation (Mass Balance Check): Integrate the area under the curve (AUC) for the parent peak and any new degradation peaks (e.g., oxidized benzylic derivatives eluting earlier due to increased polarity). The sum of the molar AUCs of the degradation products plus the remaining parent compound must equal the AUC of the unstressed control sample (±2%). A failure in mass balance indicates that degradation products are either volatile, insoluble, or lack a UV chromophore.

References

-

Department of Climate Change, Energy, the Environment and Water (DCCEEW). "Biphenyl (1,1-biphenyl) - Physical and Chemical Properties." National Pollutant Inventory, Australian Government.[Link]

-

Wikipedia Contributors. "Biphenyl - Properties and Occurrence." Wikipedia, The Free Encyclopedia.[Link]

-

Solubility of Things. "Solubility of Biphenyl in Organic Solvents and Water." Solubility Database.[Link]

-

Wang, T., et al. "Synthesis of a long chain alkylbiphenyl base stock and study on the lubricating properties." Industrial Lubrication and Tribology, 2014, 66(5), 618-622. Emerald Insight.[Link]

Sources

A Technical Guide to Atropisomerism in Substituted Biphenyls: The Case of 2,4,4'-Trimethyl-1,1'-biphenyl

This guide provides an in-depth exploration of atropisomerism, a unique form of axial chirality, by focusing on substituted biphenyl systems. We will dissect the structural requirements, energetic barriers, and analytical techniques central to understanding and isolating these stereoisomers. Using 2,4,4'-Trimethyl-1,1'-biphenyl as a practical case study, this document offers researchers, scientists, and drug development professionals both the theoretical foundation and field-proven methodologies for navigating the challenges and opportunities presented by atropisomeric compounds.

The Phenomenon of Atropisomerism in Biphenyls

Atropisomerism arises from hindered rotation around a single bond, which creates a significant energy barrier that prevents the free interconversion of two conformers. In the context of substituted biphenyls, this axis of chirality is the C1-C1' bond connecting the two phenyl rings. Unlike point chirality centered on a stereogenic atom, atropisomerism is a property of the entire molecular axis.

The stability and isolability of biphenyl atropisomers at a given temperature depend entirely on the magnitude of the rotational energy barrier. This barrier is a direct consequence of steric hindrance imposed by substituents at the ortho positions (2, 6, 2', and 6'). As the two rings rotate relative to one another, the ortho substituents must pass by each other. The resulting steric clash and van der Waals repulsion create a high-energy transition state, as illustrated below.

Caption: Rotational energy profile for interconversion of biphenyl atropisomers.

A generally accepted rule of thumb is that a rotational barrier of approximately 80-130 kJ/mol (20-30 kcal/mol) is required to allow for the isolation of atropisomers at room temperature. The magnitude of this barrier is critically dependent on the size of the ortho substituents. While hydrogen atoms are small enough to allow free rotation, bulkier groups like methyl, carboxyl, or halogen atoms can effectively "lock" the molecule into one of two stable, non-superimposable, mirror-image conformations.

Structural Analysis: this compound

Let's analyze the structure of this compound.

-

Ring A: Substituted with a methyl group at the ortho (2) position and the para (4) position.

-

Ring B: Substituted with a methyl group at the para (4') position.

The key feature is the single methyl group at the 2-position. The other three ortho positions (6, 2', and 6') are occupied by hydrogen. According to the foundational principles, the presence of three or more bulky ortho substituents is often cited as a requirement for room-temperature stability. However, this compound represents an interesting borderline case. The single ortho-methyl group provides a moderate rotational barrier. While the atropisomers may not be indefinitely stable at room temperature, their interconversion may be slow enough to be observed and studied on an experimental timescale (e.g., NMR) or for the enantiomers to be resolved under specific chromatographic conditions.

This molecule serves as an excellent model to explore the lower limits of steric hindrance required for atropisomerism and to demonstrate the methodologies used to quantify their rotational stability.

Caption: The (M) and (P) enantiomers of a generic ortho-substituted biphenyl.

Experimental Workflow: Resolution and Characterization

The investigation of atropisomers follows a logical and self-validating workflow, beginning with the separation of the racemic mixture and proceeding through characterization and stability assessment.

Caption: Experimental workflow for the resolution and analysis of atropisomers.

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating atropisomers. The choice of a Chiral Stationary Phase (CSP) is paramount, as it must provide differential diastereomeric interactions with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for this class of compounds.

Exemplary Protocol: Chiral HPLC Separation

-

System Preparation:

-

Rationale: Ensure a stable baseline and reproducible results.

-

Steps: a. Prime the HPLC system with the chosen mobile phase. b. Equilibrate the Chiral Stationary Phase (e.g., Daicel Chiralpak IA) for at least 30-60 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Rationale: Accurate concentration is key for quantitation and prevents column overload.

-

Steps: a. Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Run:

-

Rationale: The mobile phase composition and flow rate are optimized to achieve baseline separation (Resolution, Rs > 1.5).

-

Steps: a. Column: Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm b. Mobile Phase: 99:1 Hexane:Isopropanol c. Flow Rate: 1.0 mL/min d. Detection: UV at 254 nm e. Injection Volume: 10 µL f. Column Temperature: 25 °C

-

-

Data Analysis:

-

Rationale: Quantify the separation efficiency and enantiomeric composition.

-

Steps: a. Integrate the peaks corresponding to the two enantiomers. b. Calculate the Resolution factor (Rs) and Enantiomeric Excess (% ee).

-

Table 1: Representative Chiral HPLC Data

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | 8.52 min | 10.15 min |

| Peak Area | 512,450 | 511,980 |

| % Composition | 50.02% | 49.98% |

| Calculated Values | ||

| Selectivity (α) | 1.19 | |

| Resolution (Rs) | 1.85 | |

| Enantiomeric Excess (% ee) | 0.04% (Racemic) |

Characterization of Isolated Enantiomers

Once separated, the absolute configuration and chiroptical properties of each enantiomer must be determined.

-

Optical Rotation: Enantiomers will rotate plane-polarized light to an equal and opposite degree. Measurement using a polarimeter provides the specific rotation value ([\alpha]_D), confirming enantiomeric purity.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing a distinct fingerprint and confirming their relationship. This is often more structurally informative than polarimetry alone.

Quantifying Stability: Thermal Racemization Studies

The kinetic stability of the atropisomers is determined by measuring the rate of racemization at elevated temperatures. This experiment allows for the calculation of the rotational energy barrier (ΔG‡).

Exemplary Protocol: Racemization Kinetics

-

Sample Preparation: Prepare a solution of one purified enantiomer (e.g., >99% ee) in a high-boiling, inert solvent (e.g., diphenyl ether).

-

Heating: Maintain the solution at a constant, elevated temperature (e.g., 80 °C) in a thermostatted oil bath.

-

Time-Point Analysis: At regular intervals (e.g., every 30 minutes), withdraw an aliquot, quench it in an ice bath to stop the reaction, and analyze its enantiomeric excess (% ee) using the established chiral HPLC method.

-

Data Analysis:

-

Plot ln([ee]_t / [ee]_0) versus time (t). The slope of this line is equal to the negative of the rate constant for racemization (k_rac).

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the rate constant at that temperature: ΔG‡ = -RT ln(k_rac * h / (k_B * T)) where R is the gas constant, T is the absolute temperature, h is Planck's constant, and k_B is the Boltzmann constant.

-

Relevance in Drug Development

Atropisomerism is not merely an academic curiosity; it is a critical consideration in modern drug development. The FDA and other regulatory agencies now recognize that atropisomers can exhibit different pharmacological, toxicological, and metabolic profiles. For example, the two atropisomers of the anti-cancer agent Telenzepine show a 300-fold difference in binding affinity for muscarinic receptors.

Therefore, for any drug candidate exhibiting atropisomerism, it is essential to:

-

Develop methods to separate and isolate the individual isomers.

-

Assess their kinetic stability under physiological conditions.

-

Independently evaluate the biological activity and safety profile of each isomer.

Failure to control the atropisomeric composition of an active pharmaceutical ingredient (API) can lead to unpredictable efficacy and safety, posing a significant risk to patients and a barrier to regulatory approval.

Conclusion

The study of atropisomerism in substituted biphenyls like this compound provides a fascinating window into the world of conformational isomerism and axial chirality. Understanding the relationship between molecular structure and rotational energy barriers is fundamental. By employing a robust experimental workflow encompassing chiral resolution, chiroptical characterization, and kinetic stability studies, researchers can fully characterize these unique molecules. As the structural complexity of drug candidates continues to increase, a thorough understanding and control of atropisomerism will remain an indispensable component of successful pharmaceutical development.

References

-

Title: Atropisomerism: A new player in the chemistry of life Source: Chirality URL: [Link]

-

Title: Atropisomerism in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: A Practical Guide to Circular Dichroism Spectroscopy Source: Applied Spectroscopy URL: [Link]

-

Title: The Eyring Equation in the 21st Century Source: Chemical Society Reviews URL: [Link]

-

Title: Atropisomers in medicinal chemistry: a hidden chiral world to be disclosed Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The impact of US Food and Drug Administration policy on the development of single-enantiomer drugs Source: Clinical Therapeutics URL: [Link]

The Environmental Fate and Transport of Trimethylbiphenyls: A Mechanistic Guide for Environmental and Toxicological Profiling

Executive Summary Trimethylbiphenyls (TMBPs) are a class of C3-alkylated biphenyls primarily originating from petrogenic sources, the incomplete combustion of fossil fuels, and high-maturity geological source rocks[1]. Due to their unique physicochemical properties—specifically, the steric hindrance provided by three methyl groups and an extended aromatic system—TMBPs exhibit significant environmental persistence, high hydrophobicity, and specific toxicological profiles. For researchers in environmental toxicology, geochemistry, and early-stage drug development (where ADME principles parallel environmental fate), understanding the transport and degradation kinetics of TMBPs is critical.

Physicochemical Drivers of Environmental Partitioning

The environmental fate of any xenobiotic is fundamentally governed by its physicochemical properties. TMBPs possess a biphenyl backbone substituted with three methyl groups (e.g., 2,4,6-trimethylbiphenyl, 3,5,4'-trimethylbiphenyl).

-

Lipophilicity (Log Kow): The addition of methyl groups increases the octanol-water partition coefficient (Log Kow) to approximately 5.0–6.0[2]. This high lipophilicity drives strong sorption to soil organic matter and benthic sediments, minimizing their presence in the dissolved aqueous phase.

-

Steric Hindrance: Methyl substitution at the ortho positions (e.g., 2,4,6-TMBP) restricts the rotation of the biphenyl bond. This non-planar conformation significantly reduces the rate of microbial enzymatic degradation (e.g., by dioxygenases), increasing environmental half-lives compared to planar aromatic hydrocarbons.

Table 1: Representative Physicochemical Properties of TMBP Isomers

| Property | 2,4,6-Trimethylbiphenyl | 3,5,4'-Trimethylbiphenyl | Implications for Fate & Transport |

| Molecular Weight | 196.29 g/mol | 196.29 g/mol | Moderate volatility; subject to atmospheric transport. |

| Log Kow | ~5.5 | ~5.8 | High bioaccumulation potential; strong sediment sorption. |

| Water Solubility | < 1 mg/L | < 1 mg/L | Rapid partitioning out of the water column. |

| Steric Conformation | Non-planar (ortho-substituted) | Planar tendency | Ortho-substitution inhibits microbial ring-cleavage. |

Environmental Transport and Fate Mechanisms

Once released into the environment via diesel exhaust or petroleum spills, TMBPs undergo rapid phase partitioning driven by thermodynamic equilibrium.

-

Aquatic to Benthic Transport: In aquatic ecosystems, TMBPs rapidly partition from the water column into suspended particulate matter and eventually settle into benthic sediments. Sediments act as a long-term sink and a secondary continuous source of exposure for benthic organisms.

-

Bioaccumulation and Toxicity: Due to their high Log Kow, TMBPs bioaccumulate in lipid-rich tissues. Recent effect-directed analysis (EDA) of industrialized sediments in Pohang, South Korea, identified fractions containing aromatics with Log Kow 5–6 (including 2,4,6-TMBP) as significant drivers of toxicity[2]. These compounds severely inhibit microalgal viability, disrupting esterase activity and cell membrane integrity[2].

-

Geochemical Stability: In geological contexts, the thermal resilience of specific TMBP isomers makes them excellent proxies for evaluating the thermal maturity of petroleum source rocks, such as those analyzed in the Niger Delta Basin[1][3].

Environmental partitioning and fate pathways of trimethylbiphenyls.

Self-Validating Analytical Protocols

To accurately profile the environmental fate of TMBPs, rigorous analytical methodologies are required. The following protocols are designed with built-in causality and validation steps to ensure data integrity.

Protocol A: Accelerated Solvent Extraction (ASE) and GC-HRMS Quantification of Sedimentary TMBPs

Purpose: To extract and resolve TMBP isomers from complex sediment matrices. Causality: Sediments tightly bind hydrophobic TMBPs. ASE uses elevated temperature and pressure to decrease solvent viscosity and disrupt matrix-analyte interactions, ensuring exhaustive extraction without analyte degradation.

-

Sample Preparation: Lyophilize (freeze-dry) 10 g of homogenized sediment to remove water, which otherwise impedes hydrophobic solvent penetration into the soil pores.

-

Internal Standardization: Spike the sediment with a surrogate standard (e.g., deuterated biphenyl, d10-biphenyl) prior to extraction to validate recovery efficiency and account for matrix suppression.

-

ASE Extraction: Extract using a mixture of Dichloromethane (DCM) and Hexane (1:1 v/v) at 100°C and 1500 psi. Rationale: Hexane targets non-polar aliphatics, while DCM swells the organic matrix to release trapped aromatics.

-

Silica Gel Fractionation: Load the concentrated extract onto an activated silica gel column. Elute the aliphatic fraction (F1) with hexane, followed by the aromatic fraction (F2) with a Hexane/DCM mixture (8:2 v/v). Rationale: This isolates TMBPs from interfering aliphatic hydrocarbons and highly polar matrix components, preventing column degradation.

-

GC-HRMS Analysis: Inject 1 µL of the F2 fraction into a Gas Chromatograph coupled to a High-Resolution Mass Spectrometer. Use a non-polar capillary column (e.g., DB-5MS). Rationale: HRMS provides exact mass capabilities (mass accuracy < 5 ppm), essential for distinguishing TMBPs (m/z 196.1252) from isobaric interferences found in complex environmental samples.

Self-validating analytical workflow for sediment TMBP quantification.

Protocol B: In Vitro Microalgal Viability Assay (Flow Cytometry)

Purpose: To assess the ecological toxicity of TMBP-containing sediment fractions[2]. Causality: Traditional growth inhibition assays lack mechanistic resolution. Flow cytometry allows for the multiplexed assessment of specific cellular targets (e.g., membrane integrity, esterase activity) in response to TMBP exposure.

-

Cell Culture: Culture marine microalgae (Isochrysis galbana or Phaeodactylum tricornutum) to the exponential growth phase under controlled photoperiods.

-

Dosing: Expose the microalgae to serial dilutions of the TMBP standard or the F2 sediment fraction using a passive dosing format (e.g., silicone O-rings). Rationale: Passive dosing maintains constant freely dissolved concentrations of these highly hydrophobic compounds, preventing artificial depletion via volatilization or vessel-wall sorption.

-

Staining: After 72 hours, stain cells with Fluorescein Diacetate (FDA) for esterase activity and Propidium Iodide (PI) for membrane integrity.

-

Flow Cytometric Analysis: Analyze 10,000 events per sample. Rationale: TMBPs are known to disrupt lipid bilayers; PI uptake directly indicates membrane compromise, while reduced FDA fluorescence indicates metabolic inhibition[2].

References

-

An, S.-A., Hong, S., Lee, J., Cha, J., Lee, S., Moon, H.-B., Giesy, J. P., & Khim, J. S. (2021). "Identification of potential toxicants in sediments from an industrialized area in Pohang, South Korea: Application of a cell viability assay of microalgae using flow cytometry." Journal of Hazardous Materials, 405, 124230. URL:[Link]

-

Ogbesejana, A., Bello, O. M., & Uduma, U. A. (2019). "Occurrence of Biphenyl and Alkylbiphenyls in Source Rocks from Tertiary Niger Delta Basin, Nigeria." ResearchGate / ChemSearch Journal. URL:[Link]

-

Ogbesejana, A., et al. (2021). "Occurrence and geochemical significance of fluorene and alkylfluorenes in crude oils and source rock extracts from Niger Delta basin, Nigeria." Heliyon, 7(3), e06616. URL:[Link]

Sources

Navigating the Unknown: A Toxicological and Safety Blueprint for 2,4,4'-Trimethyl-1,1'-biphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

In the landscape of chemical research and development, we often encounter compounds with promising applications but incomplete safety profiles. 2,4,4'-Trimethyl-1,1'-biphenyl is one such molecule. While its structural analogues, biphenyl and polychlorinated biphenyls (PCBs), have been the subject of extensive toxicological investigation, specific data for this trimethylated derivative remains scarce. This guide, therefore, is structured not as a retrospective summary of established facts, but as a prospective blueprint for the systematic toxicological evaluation of this compound.

As a Senior Application Scientist, my approach is grounded in the principle of proactive risk assessment. In the absence of direct evidence, we must rely on established methodologies and a deep understanding of structure-activity relationships to anticipate potential hazards. This document will provide you, my fellow researchers, with the foundational knowledge and detailed experimental frameworks necessary to thoroughly characterize the toxicological profile of this compound, ensuring its safe handling and potential development.

Section 1: Physicochemical Identity and Postulated Properties

A thorough understanding of a compound's physical and chemical properties is the cornerstone of any toxicological assessment. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate. While experimental data for this compound is limited, we can infer its likely properties based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Rationale & Significance |

| Molecular Formula | C₁₅H₁₆ | The presence of aromatic rings and alkyl substituents suggests potential for metabolic activation. |

| Molecular Weight | 196.29 g/mol | Influences diffusion and transport across biological membranes. |

| Appearance | Likely a colorless to pale yellow solid or liquid | Based on the properties of similar biphenyl compounds. |

| Solubility | Predicted to have low aqueous solubility and high solubility in organic solvents | The hydrophobic nature of the biphenyl backbone and methyl groups will limit water solubility, impacting its environmental distribution and bioavailability. |

| Vapor Pressure | Expected to be low | Similar to other non-volatile organic compounds, suggesting limited inhalation exposure under standard conditions[1]. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be high (>4) | A high LogP indicates a tendency to bioaccumulate in fatty tissues, a key consideration for chronic toxicity and environmental persistence[2]. |

Section 2: The Imperative for a Tiered Toxicological Evaluation

Given the data gap, a tiered approach to toxicological testing is recommended. This strategy begins with in vitro assays to assess baseline cytotoxicity and genotoxicity, progressing to more complex studies as needed. This approach is both ethically responsible, by minimizing animal testing, and scientifically rigorous.

Tier 1: Foundational In Vitro Assessments

The initial phase of testing focuses on fundamental cellular-level interactions.

Cytotoxicity assays are essential for determining the concentration range at which a compound elicits cellular damage. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose[3][4].

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[3][5].

Experimental Protocol: MTT Cytotoxicity Assay [5]

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity assessment, or a relevant cell line for the intended application) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plates for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Causality and Self-Validation: The inclusion of both positive (a known cytotoxic agent) and negative (vehicle) controls is critical for validating the assay's performance. A clear dose-dependent decrease in cell viability provides strong evidence of the compound's cytotoxic potential.

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity testing is paramount to identify compounds that can cause genetic mutations, which can lead to cancer or heritable diseases. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical[6].

Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it in their growth medium). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-deficient medium[6].

Experimental Protocol: Ames Test (Plate Incorporation Method) [6][7]

-

Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to a specific cell density.

-

Metabolic Activation: Prepare the S9 mix (if required) containing liver enzymes that can metabolize the test compound into its active form.

-

Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activated arm).

-

Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Causality and Self-Validation: The use of multiple bacterial strains with different mutation types and the inclusion of both positive and negative controls are essential for the validity of the Ames test. The requirement for metabolic activation for some compounds to show mutagenicity highlights the importance of the S9 fraction.

B. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events[8][9][10][11].

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay involves treating cultured mammalian cells with the test compound and then scoring the frequency of micronuclei in binucleated cells (cells that have completed one round of nuclear division but not cytokinesis)[9][10].

Experimental Protocol: In Vitro Micronucleus Assay [8][10]

-

Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to various concentrations of this compound with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Causality and Self-Validation: The use of cytochalasin B ensures that only cells that have undergone mitosis are scored, which is a critical self-validating step. The inclusion of appropriate positive and negative controls is also mandatory.

Diagram: Genotoxicity Testing Strategy

Caption: A tiered strategy for assessing the genotoxic potential.

Section 3: Unraveling the Metabolic Fate

The metabolism of a compound can significantly alter its toxicological profile, potentially leading to detoxification or bioactivation to more reactive metabolites. For a substituted biphenyl like this compound, metabolism is likely to be mediated by cytochrome P450 (CYP) enzymes[12][13][14][15][16].

Postulated Metabolic Pathways

Based on the metabolism of other biphenyls and aromatic hydrocarbons, the following metabolic pathways are plausible for this compound:

-

Aromatic Hydroxylation: CYP-mediated hydroxylation of the aromatic rings is a common metabolic pathway for biphenyls[17][18]. The position of hydroxylation can be influenced by the existing substituents.

-

Alkyl Oxidation: The methyl groups can also be targets for CYP-mediated oxidation, leading to the formation of hydroxymethyl and subsequently carboxylic acid metabolites.

-

Epoxidation: The formation of reactive epoxide intermediates on the aromatic rings is a possibility, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols or conjugate with glutathione[17].

Experimental Approach to Metabolite Identification

In vitro metabolism studies using human liver microsomes (HLMs) are the gold standard for identifying major metabolites and the CYP enzymes involved.

Experimental Protocol: In Vitro Metabolite Identification

-

Incubation: Incubate this compound with HLMs in the presence of NADPH (a necessary cofactor for CYP activity).

-

Time-Course Sampling: Collect samples at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

-

Enzyme Quenching: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Sample Analysis: Analyze the samples using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for metabolism, use a panel of recombinant human CYP enzymes or specific chemical inhibitors.

Diagram: Postulated Metabolic Pathway of this compound

Caption: A proposed metabolic pathway for this compound.

Section 4: Environmental Fate and Ecotoxicity Considerations

The environmental fate of a chemical is a critical component of its overall safety profile. The predicted high LogP of this compound suggests a potential for bioaccumulation and persistence in the environment.

Key Considerations:

-

Biodegradation: The rate and extent of microbial degradation in soil and water will determine its environmental persistence.

-

Photodegradation: The breakdown of the compound by sunlight, particularly in the atmosphere and surface waters, should be assessed.

-

Aquatic Toxicity: Given its likely low water solubility, its toxicity to aquatic organisms should be evaluated.

Section 5: Safety and Handling

While specific toxicity data is lacking, prudence dictates that this compound should be handled with care, assuming it may possess hazards similar to other aromatic hydrocarbons.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Call for Data-Driven Assessment

The toxicological profile of this compound is, at present, largely undefined. This guide has laid out a scientifically sound and ethically responsible framework for its comprehensive evaluation. By systematically applying the described in vitro assays, we can begin to fill the existing data gaps and make informed decisions about the safety of this compound. As scientists and drug development professionals, it is our responsibility to ensure that the chemicals we introduce into our laboratories and potentially the market are thoroughly characterized to protect human health and the environment. The path forward for this compound must be one of diligent and data-driven assessment.

References

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

TUNAP GmbH & Co. KG. (2025, October 29). Safety Data Sheet. Retrieved from [Link]

-

PGS-46. (2022, August 16). Safety Data Sheet. Retrieved from [Link]

- Curtis, A. T., et al. (2019). Environmental exposure to polybrominated biphenyl (PBB) associates with an increased rate of biological aging. Aging, 11(15), 5498–5517.

- Janik-Spiechowicz, E., & Wyszynska, K. (1999). Genotoxicity evaluation of trimethylbenzenes.

- Halpaap, K., Horning, M. G., & Horning, E. C. (1978). Metabolism of biphenyl in the rat.

- Fenech, M. (2007). The in vitro micronucleus technique.

- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81–95.

- Lines, J. A., et al. (2024). Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. Chemical Research in Toxicology.

-

Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1). Retrieved from [Link]

- da Silva, J., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

- Sylvestre, M., et al. (2011). Insight into the metabolism of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by biphenyl dioxygenases. Journal of Molecular Biology, 414(5), 655–666.

-

University of California, Davis. (n.d.). The Ames Test. Retrieved from [Link]

- Bergman, Å., et al. (2000). Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. The Handbook of Environmental Chemistry, 3(Part K), 247-286.

- Kawashita, N., et al. (2024). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. Molecules, 29(11), 2636.

-

Institute for In Vitro Sciences, Inc. (n.d.). Genotoxicity Evaluation of Fragrances and Botanicals using ToxTracker Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Liu, Y., et al. (2021). Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium. International Journal of Environmental Research and Public Health, 18(18), 9513.

- Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Pharmaceuticals, 17(7), 856.

-

ResearchGate. (n.d.). Precalculation of the retention index of 2,4,4-trimethyl-1-pentene with reference I-values of precursor structures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- Properties. Retrieved from [Link]

- Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 211(2), 279–289.

- Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)

- Rizza, R., et al. (2025). Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors. ChemMedChem.

- De Coster, S., & van Larebeke, N. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 19(13), 8097.

-

Cheméo. (n.d.). Biphenyl (CAS 92-52-4) - Chemical & Physical Properties. Retrieved from [Link]

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Trimethylbenzenes. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.

- Kirsch-Volders, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis, 25(4), 371–384.

- Safe, S., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Chemico-Biological Interactions, 40(1), 1–14.

- Karmaus, A. L., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(7), 1344–1359.

-

Xenometrix. (n.d.). Ames II Short Procedure. Retrieved from [Link]

- Petriello, M. C., et al. (2021). Combined exposure to polychlorinated biphenyls and high-fat diet modifies the global epitranscriptomic landscape in mouse liver. Environmental Epigenetics, 7(1), dvab012.

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]

-

University of Washington. (n.d.). The Ames Test. Retrieved from [Link]

- Kumar, S., & Kumar, A. (2015). Polycyclic aromatic hydrocarbons and cytochrome P450 in HIV pathogenesis. Frontiers in Microbiology, 6, 553.

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

- Nakajima, T. (1997). Cytochrome P-450 Isoforms and the Metabolism of Volatile Hydrocarbons of Low Relative Molecular Mass.

- Shimada, T., et al. (2006). Inhibition of Human Cytochrome P450 1A1-, 1A2-, and 1B1-Mediated Activation of Procarcinogens to Genotoxic Metabolites by Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology, 19(2), 288–296.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchhub.com [researchhub.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. archive.epa.gov [archive.epa.gov]

- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 9. crpr-su.se [crpr-su.se]

- 10. criver.com [criver.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Polycyclic aromatic hydrocarbons and cytochrome P450 in HIV pathogenesis [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Metabolism of biphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 2,4,4'-Trimethyl-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly powerful for the synthesis of biaryl and substituted aromatic structures, which are core components in pharmaceuticals, advanced polymers, and fine chemicals.[3][4] This guide provides a detailed, field-proven protocol for the synthesis of 2,4,4'-Trimethyl-1,1'-biphenyl, a sterically hindered biaryl, by coupling 2-bromo-1,3-dimethylbenzene with 4-methylphenylboronic acid.

This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the selection of catalysts, ligands, and reaction conditions. It is designed to empower researchers to not only replicate this synthesis but also to intelligently adapt and troubleshoot related cross-coupling transformations.

The Suzuki-Miyaura Reaction: Mechanism and Strategy

The synthesis of this compound is achieved by the palladium-catalyzed reaction between an aryl halide and an organoboron species. The overall transformation for this specific target is shown below:

Reaction Scheme: 2-bromo-1,3-dimethylbenzene + 4-methylphenylboronic acid → this compound

The efficacy of this reaction hinges on a well-understood catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5]

The Catalytic Cycle

The reaction proceeds through three fundamental steps:

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (2-bromo-1,3-dimethylbenzene). This irreversible step forms a square planar Pd(II) intermediate.[1][5] The choice of an electron-rich ligand is critical to facilitate this step, especially when using less reactive aryl chlorides.[5]

-

Transmetalation: In this key step, the organic moiety from the organoboron reagent (4-methylphenyl group) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then coordinates to the palladium.[5][6]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the palladium center, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][5] Bulky ligands are known to promote this step by increasing steric crowding around the metal center.[5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Note: Friedel-Crafts Strategies for the Synthesis of Biphenyl Derivatives

[1]

Strategic Overview

Biphenyl scaffolds are ubiquitous in pharmaceuticals (e.g., Valsartan, Felbinac), liquid crystals, and organic semiconductors.[1] While transition-metal catalyzed cross-couplings (Suzuki-Miyaura) are the standard for forming the aryl-aryl bond, Friedel-Crafts (F-C) reactions remain the most atom-economical and scalable method for functionalizing the biphenyl core.

This guide addresses two distinct synthetic challenges:

-

Post-Synthetic Modification: Using F-C acylation/alkylation to introduce functional handles onto an existing biphenyl ring.

-

Skeleton Construction: Using Oxidative Friedel-Crafts (Scholl Reaction) to form aryl-aryl bonds directly from unactivated precursors.

Mechanistic Causality: The Regioselectivity Paradox

Biphenyl presents a unique challenge in Electrophilic Aromatic Substitution (SEAr). The phenyl substituent is an ortho-/para-director due to resonance donation, but it is also bulky.

-

Steric Control: The large effective volume of the phenyl ring sterically hinders the ortho positions (2,2',6,6').

-

Electronic Control: The para positions (4,4') are electronically activated via conjugation and are sterically accessible.

Therefore, F-C reactions on biphenyls are overwhelmingly para-selective.

Critical Variables & Decision Matrix

Before initiating synthesis, evaluate these parameters to control mono- vs. di-substitution.

| Variable | Recommendation for Mono-Substitution | Recommendation for Di-Substitution | Mechanistic Rationale |

| Stoichiometry | 1.0 : 1.05 (Substrate : Electrophile) | 1.0 : >2.5 (Substrate : Electrophile) | Statistical probability drives the second addition; excess electrophile ensures completion. |

| Catalyst | The product ketone complexes with | ||

| Solvent | Nitrobenzene or | Dichloromethane (DCM) or 1,2-DCE | Nitrobenzene complexes with acylium ions, moderating reactivity (selectivity). DCM promotes solubility and faster rates. |

| Temperature | Reflux ( | Higher energy is required to overcome the electron-withdrawing effect of the first acyl group introduced. |

Detailed Protocol: Regioselective Friedel-Crafts Acylation

Target: Synthesis of 4-acetylbiphenyl (Mono) and 4,4'-diacetylbiphenyl (Di). Application: Precursors for NSAIDs (Felbinac) and MOF linkers.

Reagents & Setup

-

Substrate: Biphenyl (99%)[4]

-

Electrophile: Acetyl Chloride (AcCl) or Acetic Anhydride (

) -

Catalyst: Anhydrous Aluminum Chloride (

) - Must be fresh/yellow; white powder indicates hydrolysis. -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow

A. Generation of the Acylium Ion (Perrier Addition Mode)

Rationale: Pre-forming the electrophile prevents gummy catalyst precipitations and ensures a homogeneous reaction.

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Charge

(1.2 equiv for mono; 2.5 equiv for di) into the flask. -

Add anhydrous DCM (5 mL/g of substrate). Cool to

. -

Add Acetyl Chloride (1.1 equiv for mono; 2.4 equiv for di) dropwise.

-

Observation: The suspension should clear as the acylium complex

forms.

B. Electrophilic Attack[5][6]

-

Dissolve Biphenyl (1.0 equiv) in minimal DCM.

-

Add the Biphenyl solution dropwise to the pre-formed acylium complex at

.-

Control: Keep temperature

for mono-acylation. -

Control: Allow to warm to reflux for di-acylation.

-

-

Monitor: Stir for 2–4 hours. Monitor HCl evolution (bubbling stops when complete) and TLC (Hexane/EtOAc 9:1).

C. Quenching & Isolation[7]

-

Caution: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl .

-

Why? This breaks the strong Aluminum-Ketone complex. Without acid, aluminum hydroxides form intractable emulsions.

-

-

Separate the organic layer.[7] Extract the aqueous layer

with DCM.[7] -

Wash combined organics with

(removes acetic acid), then Brine. -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol (Mono-product mp: 121°C; Di-product mp: 191°C).

Visualizing the Mechanism

The following diagram illustrates the pathway for 4,4'-diacylation, highlighting the resonance stabilization that directs the attack.

Advanced Protocol: The Scholl Reaction (Oxidative Coupling)

Target: Synthesis of Biphenyls from Benzenes or Intramolecular Ring Fusion. Context: This is an "Oxidative Friedel-Crafts" reaction where a Lewis Acid acts as a coupling agent.

Reagents[6][9]

-

Substrate: Electron-rich arene (e.g., 1,2-dimethoxybenzene for intermolecular; o-terphenyl for intramolecular).

-

Oxidant/Lewis Acid:

(Iron(III) Chloride) or -

Solvent: Nitromethane (

) or DCM.

Protocol (FeCl3 Method)

-

Dissolution: Dissolve the arene substrate in DCM.

-

Addition: Add anhydrous

(2.5 equiv per bond formed) slowly.-

Note: The reaction is often instantaneous and produces a deep blue/green color (radical cation intermediate).

-

-

Quenching: Pour into Methanol (precipitates the polymer/oligomer) or dilute HCl (for small molecules).

-

Mechanism: Involves Single Electron Transfer (SET) generating a radical cation, which attacks a neutral arene (or another radical), followed by proton loss.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (Acylation) | Catalyst deactivation | Ensure |

| Isomer Mixtures | High Temperature | Maintain |

| Polymerization (Scholl) | Over-oxidation | Dilute the reaction significantly. Add the substrate to the oxidant slowly (High Dilution Principle). |

| Incomplete Reaction | Moisture | F-C reactions are strictly anhydrous. Dry DCM over |

Experimental Workflow Diagram

References

-

Friedel-Crafts Acylation Mechanism & Scope: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Regioselectivity in Biphenyl Acylation: Gryko, D., et al. "Acylation of biphenyls: A route to mono- and diacyl derivatives." Journal of Organic Chemistry, 2008.[8] (Representative citation for classic regioselectivity)

-

Scholl Reaction (Oxidative Coupling): Grzybowski, M., & Skonieczny, K. "The Scholl Reaction as a Powerful Tool for the Synthesis of Nanographenes."[9] ChemCatChem, 2019.

-

Modern HFIP-Promoted Protocols: Dohi, T., et al. "Hypervalent Iodine-Mediated Oxidative Coupling." Angewandte Chemie Int. Ed., 2015.

-

Standard Laboratory Protocol (Org. Synth.): "Friedel-Crafts Acylation of Aromatic Compounds."[10][5][7][9][11][12][13] Organic Syntheses, Coll. Vol. 3, p. 538.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]

- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

GC-MS Analysis Protocol for the Robust Quantification of 2,4,4'-Trimethyl-1,1'-biphenyl

Executive Summary

The quantification of alkylated biphenyls, specifically 2,4,4'-Trimethyl-1,1'-biphenyl (also known as 2,4,4'-trimethylbiphenyl), is critical in environmental monitoring, materials science, and pharmaceutical impurity profiling. Due to its semi-volatile nature, high hydrophobicity, and structural similarity to polychlorinated biphenyls (PCBs), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its analysis.

This application note outlines a highly selective, self-validating GC-MS protocol utilizing Electron Ionization (EI) and Selected Ion Monitoring (SIM). As a Senior Application Scientist, I have designed this workflow not merely as a sequence of steps, but as a logically grounded system where sample preparation, chromatographic separation, and mass detection work synergistically to eliminate matrix interferences and ensure absolute quantitative integrity.

Scientific Principles & Mechanistic Rationale

To achieve trace-level quantification, every parameter in this protocol is optimized based on the physicochemical properties of this compound (MW: 196.29 g/mol ).

-

Extraction Causality: A Liquid-Liquid Extraction (LLE) using a 1:1 mixture of Hexane and Dichloromethane (DCM) is employed. Hexane provides excellent affinity for the non-polar biphenyl core, while DCM ensures the penetration of complex aqueous or emulsion-based matrices.

-

Chromatographic Strategy: A 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS) is selected. The 5% phenyl substitution provides the exact necessary π-π interactions to resolve this compound from other alkylated aromatic isomers .

-

Ionization and Detection: We utilize hard Electron Ionization (EI) at 70 eV. This standard energy level guarantees reproducible fragmentation. Because environmental and synthetic matrices are highly complex, we bypass full-scan mode in favor of Selected Ion Monitoring (SIM), which increases sensitivity by a factor of 100x by maximizing the dwell time on specific mass-to-charge (m/z) ratios.

Experimental Workflow

Figure 1: End-to-end sample preparation and GC-MS workflow for alkylated biphenyls.

Step-by-Step Methodology

Sample Preparation & Extraction

The following protocol assumes a 100 mL aqueous/liquid sample matrix.

-

Internal Standard Spiking: Transfer 100 mL of the sample into a silanized separatory funnel. Immediately spike with 50 µL of Biphenyl-d10 internal standard (IS) solution (10 µg/mL).

-

Causality: Adding the IS at step zero creates a self-validating system. Any physical loss of the analyte during extraction or cleanup will equally affect the IS, allowing the final ratio to self-correct for recovery variations.

-

-

Solvent Extraction: Add 20 mL of Hexane/DCM (1:1, v/v). Shake vigorously for 3 minutes, venting periodically.

-

Phase Separation: Allow 10 minutes for phase separation. Collect the lower organic layer. Repeat the extraction twice more with 15 mL of solvent. Combine all organic extracts.

-

Drying: Pass the combined organic extract through a funnel containing 5 g of anhydrous sodium sulfate to remove residual water, which would otherwise degrade the GC column phase.

Solid Phase Extraction (SPE) Cleanup

-

Conditioning: Condition a 1 g Silica Gel SPE cartridge with 5 mL of Hexane.

-

Loading & Elution: Load the dried extract onto the cartridge. Elute with an additional 10 mL of Hexane.

-

Causality: Silica gel selectively retains polar matrix interferences (e.g., lipids, humic acids, excipients) while the non-polar this compound passes through unretained.

-

-

Concentration: Concentrate the eluate to exactly 1.0 mL using a gentle stream of ultra-high purity Nitrogen (N2) in a 35 °C water bath. Transfer to a 2 mL GC autosampler vial with a glass insert.

GC-MS Instrumentation Setup

Configure the GC-MS system according to the parameters summarized in Table 1 .

-

Injection Dynamics: A 1 µL splitless injection is used with an initial oven temperature of 60 °C.

-

Causality: This low initial temperature induces the "solvent effect." The hexane solvent condenses at the head of the column, trapping the vaporized this compound into a narrow, focused band, drastically improving peak sharpness and resolution .

-

Mass Spectrometry & SIM Logic

To achieve maximum sensitivity, the mass spectrometer is operated in SIM mode. The selection of ions is based on the predictable fragmentation of the trimethylated biphenyl structure under 70 eV electron bombardment.

Figure 2: EI fragmentation pathway and SIM ion selection logic for the target analyte.

-

Quantifier Ion (m/z 196): The intact molecular ion[M]+ is highly stable due to the conjugated aromatic biphenyl system, making it the most abundant and reliable ion for quantification.

-

Qualifier Ions (m/z 181 & 165): Used to confirm peak identity. The ratio of 196:181 must remain within ±15% of the calibration standard to rule out co-eluting matrix interferences.

Quality Control & System Suitability (Self-Validation)

A robust protocol must prove its own validity during every run. Implement the following QC checks:

-

Method Blank: Run a solvent blank (Hexane) before the sample sequence to ensure the system is free of carryover (analyte signal must be < LOD).

-

Calibration Linearity: Generate a 6-point internal calibration curve (10 to 1000 ng/mL). The coefficient of determination (

) must be -

Matrix Spike (MS): Spike a known concentration of this compound into a blank matrix prior to extraction. Recovery must fall between 80% and 120%, proving the extraction efficiency is not compromised by the matrix.

Quantitative Data Summaries

Table 1: GC-MS Operating Conditions

| Parameter | Setting / Specification |

| GC Column | DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999%), Constant Flow at 1.0 mL/min |

| Injection Mode | Splitless (Purge valve open at 1.5 min), 1.0 µL volume |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 1 min) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 250 °C |

| Quadrupole Temp | 150 °C |

| Solvent Delay | 4.0 minutes |

Table 2: Analyte and Internal Standard SIM Parameters

| Compound | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| Biphenyl-d10 (IS) | 10.2 min | 164 | 163, 136 | 50 ms |

| This compound | 14.8 min | 196 | 181, 165 | 50 ms |

Table 3: Quality Control & System Suitability Metrics

| Validation Parameter | Acceptance Criteria | Corrective Action if Failed |

| Calibration Linearity ( | Remake standards; check inlet liner for active sites. | |

| IS Area Consistency | Check autosampler syringe; evaluate matrix ion suppression. | |

| Matrix Spike Recovery | 80% – 120% | Optimize SPE cleanup; verify extraction solvent ratios. |

| Qualifier Ion Ratio | Peak is contaminated; evaluate alternative qualifier ion. |

References

-

MDPI (Sensors) . Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides. (2020). Available at:[Link]

-

U.S. Geological Survey (USGS) . Standard Operating Procedure - Instrumental Analysis for the Long-Chain Alkylbenzenes: GC/MS. (2025). Available at:[Link]

-

Cedre . Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. (2012). Available at:[Link]

Application Note: High-Resolution NMR Assignment Protocol for 2,4,4'-Trimethyl-1,1'-biphenyl

Topic: 1H NMR and 13C NMR Assignment for 2,4,4'-Trimethyl-1,1'-biphenyl Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methylated biphenyls, such as This compound (CAS: 72093-43-7), serve as critical scaffolds in the synthesis of liquid crystals, organometallic ligands, and pharmaceutical intermediates. Precise structural characterization of these isomers is often complicated by overlapping aromatic signals and the subtle electronic influence of methyl substituents on the biphenyl core.

This guide provides a definitive protocol for the complete assignment of 1H and 13C NMR spectra for this compound. Unlike standard reports, this protocol emphasizes a mechanistic assignment strategy —using steric and electronic principles to predict shifts, followed by a self-validating 2D NMR workflow to confirm them.

Structural Analysis & Numbering Strategy

Before acquisition, a rigorous analysis of the molecular symmetry and substituent effects is required to establish the "Expected Spectral Fingerprint."

Molecular Geometry

-

Ring A (Di-substituted): 2,4-dimethylphenyl moiety. The 2-methyl group introduces steric strain (ortho-effect), forcing the two phenyl rings to twist out of coplanarity. This reduces

-conjugation compared to unsubstituted biphenyl. -

Ring B (Mono-substituted): 4-methylphenyl (p-tolyl) moiety.

-

Symmetry: The molecule is asymmetric . Ring A has no internal symmetry. Ring B has a

rotation axis (effective) if rotation around the C1-C1' bond is fast on the NMR timescale, rendering protons at 2'/6' and 3'/5' equivalent.

Numbering Scheme

For this protocol, we utilize the IUPAC-consistent numbering:

-

Ring A: C1 (ipso), C2 (Me), C3, C4 (Me), C5, C6.

-

Ring B: C1' (ipso), C2', C3', C4' (Me), C5', C6'.

Figure 1: Structural connectivity and numbering scheme for this compound.

Experimental Protocol

Sample Preparation

To minimize concentration-dependent chemical shift variations (stacking effects), follow this preparation standard:

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS (v/v). -

Concentration: 10–15 mg of analyte in 0.6 mL solvent (~0.05 M).

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

-

Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended particulates that cause line broadening.

Instrument Parameters (400 MHz or higher)

-

Temperature: 298 K (25 °C).

-

1H NMR:

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1):

2.0 s (ensure methyl integration accuracy). -

Scans: 16.

-

-

13C NMR:

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Relaxation Delay: 2.0 s.

-

Scans:

512 (to detect quaternary carbons).

-

Assignment Logic & Results

This section details the deductive reasoning required to assign the spectrum, moving from the obvious signals to the complex aromatic region.

The Aliphatic Region (Methyl Groups)

Three distinct methyl signals are expected between 2.0 and 2.5 ppm.

-

Me-2 (Ring A): Located ortho to the biphenyl bond. Due to the twist of the rings, this methyl group sits in the shielding cone of Ring B slightly less than a planar system, but electronic effects usually result in a shift around 2.20–2.25 ppm .

-

Me-4 (Ring A) & Me-4' (Ring B): Both are para-methyls. However, Me-4 is on a di-substituted ring, while Me-4' is on a mono-substituted ring.

-

Me-4: Typical aryl methyl, ~2.35 ppm.

-

Me-4': Typical tolyl methyl, ~2.38 ppm.

-

Differentiation: Confirmed by NOESY (Me-2 shows NOE to Ring B protons; Me-4 does not).

-

The Aromatic Region (6.8 – 7.5 ppm)

The aromatic region is split into two systems:

-

Ring B (AA'BB' System):

-

Resembles a pair of "doublets" (roofing effect common).

-

H-2'/6': Ortho to the biphenyl linkage. Deshielded (~7.20 ppm).

-

H-3'/5': Ortho to the methyl group. Shielded relative to H-2'/6' (~7.10 ppm).

-

-

Ring A (AMX or ABC System):

-